6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
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Overview
Description
The compound “6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a triazoloquinazoline core, with a benzyl group attached at the 6-position and a phenyl group at the 2-position .Chemical Reactions Analysis
The chemical reactions that “this compound” might undergo would largely depend on the reaction conditions and the reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by factors such as its molecular structure, the nature of its functional groups, and its degree of ionization at physiological pH .Scientific Research Applications
Benzodiazepine Binding Activity
One significant area of research is the synthesis and investigation of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones for their high affinity towards the benzodiazepine (BZ) receptor. A study by J. Francis et al. (1991) found that these compounds, including the 6-benzyl-2-phenyl variant, demonstrated significant BZ receptor binding activity. This suggests potential applications in modulating the effects of benzodiazepines, which are widely used for their sedative, anti-anxiety, muscle relaxant, and anticonvulsant properties.
Antihypertensive Activity
Another research focus is on the antihypertensive properties of related triazoloquinazolinone derivatives. V. Alagarsamy and U. S. Pathak (2007) synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and evaluated their in vivo antihypertensive activity. Their findings indicated that these compounds, by extension potentially including 6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, could offer new avenues for treating hypertension. The specific compound 3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one showed promising antihypertensive activity, hinting at the therapeutic potential of the class (Alagarsamy & Pathak, 2007).
Anticonvulsant Activity
Research by Hong-jian Zhang et al. (2015) into 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and its derivatives, closely related to the compound , revealed significant anticonvulsant activity. These compounds were evaluated for their effectiveness against seizures induced by maximal electroshock (MES) in mice, presenting a potential for development into new anticonvulsant therapies.
Anxiolytic Properties
The modification of [1,2,4]triazoloquinazolinones to explore their anxiolytic properties without the sedative liabilities associated with traditional benzodiazepines has also been a research focus. A study by J. Francis et al. (1991) found that certain annelated triazoloquinazolinones exhibited potent BZ receptor binding affinity and showed promise as anxiolytic agents in rat models, highlighting the potential for these compounds in developing new treatments for anxiety disorders.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .
Mode of Action
The compound interacts with its targets, leading to the inhibition of endoplasmic reticulum (ER) stress and apoptosis . It also inhibits the NF-kB inflammatory pathway . This results in a reduction in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key mediators of inflammation .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress, which is a cellular process that occurs when there is an accumulation of misfolded proteins in the ER . It also inhibits apoptosis, a process of programmed cell death . Furthermore, it inhibits the NF-kB inflammatory pathway, a key regulator of immune responses to infection .
Pharmacokinetics
In silico admet studies of similar compounds suggest suitable pharmacokinetic properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits the production of NO and TNF-α in LPS-stimulated human microglia cells .
properties
IUPAC Name |
6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-22-25(15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)21-23-20(24-26(21)22)17-11-5-2-6-12-17/h1-14H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQXMEMRJGASJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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